ACP1b is categorized within the broader group of acid phosphatases, which are enzymes that catalyze the removal of phosphate groups from various substrates. These enzymes are further classified into different isoforms based on their biochemical properties and tissue distribution. ACP1b specifically belongs to the class of non-specific acid phosphatases, which can act on a variety of phosphate-containing compounds.
The synthesis of ACP1b can be achieved through both recombinant DNA technology and natural extraction from biological sources. Recombinant methods involve cloning the gene encoding for ACP1b into expression vectors, followed by transformation into suitable host cells (such as bacteria or yeast) for protein production.
Technical Details:
The molecular structure of ACP1b reveals a complex three-dimensional conformation essential for its enzymatic activity. It typically consists of several domains that facilitate substrate binding and catalysis.
Data:
ACP1b catalyzes the hydrolysis of phosphate esters, playing a vital role in dephosphorylation reactions within cells.
Technical Details:
The mechanism by which ACP1b exerts its effects involves the formation of an enzyme-substrate complex. Upon binding to a substrate, the enzyme facilitates the cleavage of the phosphate group through nucleophilic attack by a water molecule.
Data:
ACP1b exhibits several notable physical properties:
The chemical properties include:
Relevant Data:
ACP1b has several applications in scientific research and biotechnology:
The ACP1 gene (acid phosphatase 1), located on chromosome 2p25.3 in humans, spans ~13.4 kb and comprises 7 exons encoding low-molecular-weight phosphotyrosine phosphatase (LMW-PTP) isoforms [9]. Genetic polymorphism generates three major alleles (A, B, C) through single-nucleotide substitutions: an A→C transversion in the 5′-flanking region, a T→C transition at codon 41 (exon 4), and a G→A transition at codon 105 (exon 6) differentiate A and B alleles, while a T→C transition at codon 43 (exon 3) characterizes the C allele [6]. These alleles produce six phenotypes with distinct isoform ratios (fast/slow) and total enzymatic activity, where A exhibits the lowest activity and B/C higher activity [9]. The gene is evolutionarily conserved across vertebrates, with homologs in model organisms like mice, underscoring its critical role in cellular signaling. Population studies reveal significant allele frequency variations: A predominates in European populations (frequency: 0.32), while B is prevalent in East Asia (frequency: 0.61) [6] [7].
Table 1: ACP1 Allele Frequencies in Human Populations
Allele | European Frequency | East Asian Frequency | Primary Isoforms Produced |
---|---|---|---|
A | 0.32 | 0.18 | Bf:Bs = 1:4 |
B | 0.54 | 0.61 | Bf:Bs = 1:1 |
C | 0.14 | 0.21 | Bf:Bs = 4:1 |
ACP1 isoforms (e.g., Bf, Bs) share a conserved α/β-fold core structure but diverge in C-terminal regions, altering substrate accessibility and catalytic efficiency. X-ray crystallography of human ACP1b (the Bs isoform) reveals a compact globular domain (18 kDa) featuring a central parallel β-sheet flanked by α-helices, with the catalytic site centered on a P-loop motif (Cys12-X5-Arg18) [2] [8]. The active site contains a redox-sensitive cysteine (Cys12) that forms a transient phosphocysteine intermediate during catalysis. Crucially, a hydrophobic cavity near Ser36 accommodates acyl chains and undergoes conformational flexibility ("plasticity") upon ligand binding, transitioning between expanded and contracted states to regulate substrate delivery [2]. ACP1b exhibits a unique 1.8 Å resolution structure where the C-terminal helix (residues 130–150) stabilizes the active site via salt bridges, distinguishing it from the shorter ACP1d isoform [9]. Temperature-dependent crystallography shows that room-temperature structures capture enhanced conformational dynamics relevant to physiological ligand binding compared to cryogenic structures [8].
Table 2: Structural Features of Key ACP1 Isoforms
Isoform | Length (aa) | Catalytic Residues | Unique Structural Motifs | RMSD vs. ACP1b (Å) |
---|---|---|---|---|
ACP1b (Bs) | 155 | Cys12, Arg18, Asp129 | C-terminal α-helix (130–150) | - |
ACP1c (Bf) | 155 | Cys12, Arg18, Asp129 | Flexible loop (residues 100–110) | 0.85 |
ACP1d | 84 | Cys12, Arg18 | Truncated C-terminus | 2.30 |
ACP1b exhibits dual phosphatase activity, hydrolyzing both phosphotyrosine proteins and flavin mononucleotide (FMN) substrates. Its catalytic mechanism involves two steps:
ACP1b displays distinct kinetic parameters for different substrates:
Isoform-specific activity varies markedly; ACP1b (Bs) exhibits 3-fold higher phosphotyrosine phosphatase activity than ACP1c (Bf) due to enhanced active-site accessibility [6] [9]. Inhibitor studies confirm an uncompetitive mechanism for small molecules (e.g., ML400 probe), which bind the phosphocysteine intermediate at the catalytic pocket opening, locking it in a closed conformation [3] [8].
ACP1b activity is modulated by post-translational modifications (PTMs), including:
These PTMs create a regulatory network: phosphorylation promotes insulin receptor engagement, while acetylation competes with ubiquitination at Lys63 to stabilize ACP1b protein levels. The N-terminal domain (residues 1–30) acts as a regulatory hub, housing redox-sensitive cysteines (Cys12, Cys17) and phosphorylation sites that modulate membrane association and protein-protein interactions [4] [9].
Table 3: Key Post-Translational Modifications of ACP1b
Modification | Residue | Enzyme Responsible | Functional Consequence |
---|---|---|---|
Phosphorylation | Ser38 | Protein kinase A | ↑ Nuclear localization, ↑ substrate affinity |
Acetylation | Lys72 | p300 | ↓ Dimerization, ↓ allosteric regulation |
Oxidation | Cys12 | ROS | Reversible catalytic inactivation |
Ubiquitination | Lys63 | E3 ubiquitin ligase | Targets ACP1b for proteasomal degradation |
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